4-Chloro-3-fluoro-4'-methylbenzhydrol
Overview
Description
4-Chloro-3-fluoro-4’-methylbenzhydrol is an organic compound with the molecular formula C14H12ClFO and a molecular weight of 250.7 g/mol . It is a derivative of benzhydrol, where the phenyl rings are substituted with chlorine, fluorine, and methyl groups. This compound is primarily used in research settings and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-4’-methylbenzhydrol typically involves the reduction of the corresponding ketone, 4-Chloro-3-fluoro-4’-methylbenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-3-fluoro-4’-methylbenzhydrol are not well-documented, the general approach would involve large-scale reduction processes using similar reducing agents. The reaction conditions would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-4’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized back to the corresponding ketone, 4-Chloro-3-fluoro-4’-methylbenzophenone, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-3-fluoro-4’-methylbenzophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoro-4’-methylbenzhydrol is used in scientific research for several purposes:
Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-4’-methylbenzhydrol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting or activating specific enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluoro-3’-methylbenzhydrol
- 4-Chloro-3-fluoro-4’-methylbenzophenone
- 4-Chloro-3-fluoro-4’-methylbenzyl alcohol
Uniqueness
4-Chloro-3-fluoro-4’-methylbenzhydrol is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research for studying structure-activity relationships and developing new chemical entities.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-(4-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJJDUMRMOLNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222407 | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-55-0 | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801222407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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